Ethanone, 2-(dodecylthio)-1-phenyl-
Description
Ethanone, 2-(dodecylthio)-1-phenyl- (CAS: Not explicitly provided in evidence) is a sulfur-containing acetophenone derivative characterized by a phenyl group, an acetyl (ethanone) moiety, and a dodecylthio (-S-C₁₂H₂₅) substituent at the second position.
Properties
CAS No. |
77270-21-4 |
|---|---|
Molecular Formula |
C20H32OS |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-dodecylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C20H32OS/c1-2-3-4-5-6-7-8-9-10-14-17-22-18-20(21)19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
InChI Key |
MWFGMEKTBYGCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(dodecylthio)-1-phenyl- typically involves the reaction of a phenyl ethanone derivative with a dodecylthio compound under specific conditions. One common method is the Friedel-Crafts acylation reaction, where a phenyl ethanone reacts with a dodecylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Ethanone, 2-(dodecylthio)-1-phenyl- may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(dodecylthio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and dodecylthio groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
Ethanone, 2-(dodecylthio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-(dodecylthio)-1-phenyl- involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The dodecylthio group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Electronic Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The dodecylthio group’s thioether linkage donates electrons via sulfur’s lone pairs, contrasting with electron-withdrawing groups like -Cl or -CF₂O. This may reduce electrophilicity at the ketone compared to chlorinated analogues .
Physical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : The dodecylthio group’s flexible alkyl chain likely lowers the melting point compared to rigid aromatic substituents (e.g., 138°C for 4-chlorophenyl analogue) .
- Solubility: Enhanced solubility in nonpolar solvents aligns with surfactants or lipid-rich environments, contrasting with polar groups like -OH or -OCH₃ in hydroxyacetophenones .
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